Bromo(methyl)diphenylsilane

Overview

Description

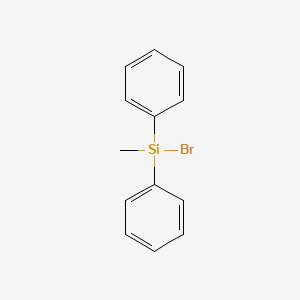

Bromo(methyl)diphenylsilane is an organosilicon compound with the molecular formula C13H13BrSi It is characterized by a silicon atom bonded to a bromine atom, a methyl group, and two phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: Bromo(methyl)diphenylsilane can be synthesized through several methods. One common approach involves the reaction of diphenylmethylsilane with bromine. The reaction typically proceeds under mild conditions, with the bromine acting as an electrophile that replaces a hydrogen atom on the silicon-methyl group, forming the desired this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of bromotrimethylsilane as a brominating agent. This reagent is known for its efficiency in introducing bromine atoms into organic molecules. The reaction is usually carried out in a solvent-free environment to enhance yield and reduce waste .

Chemical Reactions Analysis

Types of Reactions: Bromo(methyl)diphenylsilane undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions or amines, leading to the formation of different substituted silanes.

Oxidation Reactions: The compound can be oxidized to form silanols or siloxanes, depending on the oxidizing agent used.

Reduction Reactions: Reduction of this compound can yield methyl(diphenyl)silane.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include sodium hydroxide or primary amines, typically carried out in polar solvents like ethanol or water.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions to prevent over-oxidation.

Reduction Reactions: Reducing agents like lithium aluminum hydride are employed in anhydrous conditions to ensure complete reduction.

Major Products Formed:

Substitution: Substituted silanes (e.g., hydroxymethyl(diphenyl)silane).

Oxidation: Silanols or siloxanes.

Reduction: Methyl(diphenyl)silane.

Scientific Research Applications

Organic Synthesis

Precursor for Organosilicon Compounds

Bromo(methyl)diphenylsilane serves as a crucial precursor for synthesizing various organosilicon compounds. It is particularly valuable in the formation of silanes that are used in further chemical transformations, such as silylation reactions, which protect alcohols and amines during synthetic procedures .

Substitution Reactions

The compound undergoes substitution reactions where the bromine atom can be replaced by nucleophiles like hydroxide ions or amines. This property makes it useful for synthesizing substituted silanes, which are important intermediates in organic chemistry.

Materials Science

Silicon-Based Materials

In materials science, this compound is utilized in the production of silicon-based materials with enhanced properties such as high thermal stability and resistance to oxidation. These materials are essential for developing advanced coatings and composites.

Polymer Synthesis

The compound acts as a reagent in synthesizing polymers, contributing to the development of specialty chemicals that find applications in various industries, including electronics and construction .

Biological Research

Drug Delivery Systems

this compound is being investigated for its potential use in drug delivery systems. Its organosilicon structure allows it to interact favorably with biological molecules, making it a candidate for bioactive agents that can facilitate targeted drug delivery .

Cytotoxic Agents

Research has also focused on its derivatives as potential cytotoxic agents in cancer therapy. The compound's ability to form stable bonds with organic and inorganic moieties enhances its utility in designing new therapeutic agents .

Case Studies

- Synthesis of Functionalized Silanes : A study demonstrated the successful synthesis of functionalized silanes using this compound as a starting material. The resulting compounds exhibited unique properties suitable for various applications in organic synthesis and materials science .

- Biological Evaluation : Research into the biological properties of derivatives of this compound revealed promising results for their use as cytotoxic agents against cancer cells. The modifications made to the original structure enhanced their efficacy and selectivity .

Mechanism of Action

The mechanism of action of bromo(methyl)diphenylsilane involves its ability to participate in various chemical reactions due to the presence of the reactive bromine atom and the silicon-methyl groupThe silicon atom can form stable bonds with various organic and inorganic moieties, making the compound versatile in chemical transformations .

Comparison with Similar Compounds

Chloro(methyl)diphenylsilane: Similar to bromo(methyl)diphenylsilane but with a chlorine atom instead of bromine. It is less reactive due to the lower electronegativity of chlorine compared to bromine.

Iodo(methyl)diphenylsilane: Contains an iodine atom, which is more reactive than bromine, making it useful for specific synthetic applications.

Fluoro(methyl)diphenylsilane: The fluorine atom makes this compound highly stable and less reactive compared to its bromo counterpart.

Uniqueness: this compound is unique due to the balance of reactivity and stability provided by the bromine atom. It is more reactive than its chloro and fluoro analogs, making it suitable for a wider range of chemical reactions, while still being more stable than the iodo analog .

Biological Activity

Bromo(methyl)diphenylsilane is a silane compound that has garnered attention for its potential biological activities. This article reviews the synthesis, biological evaluations, and relevant case studies regarding this compound, highlighting its mechanisms of action and potential therapeutic applications.

Chemical Structure and Synthesis

This compound is characterized by its unique silane structure, which includes bromine and methyl substituents on a diphenyl framework. The synthesis typically involves radical reactions using brominating agents such as N-bromosuccinimide (NBS) and various phenolic compounds. These reactions can yield different derivatives depending on the substituents used on the phenyl rings.

Biological Activity Overview

The biological activity of this compound has been assessed in several studies, focusing on its effects on various enzyme systems and cellular functions. Key areas of interest include:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of enzymes such as acetylcholinesterase (AChE) and carbonic anhydrase (CA). These enzymes are critical in neurological functions and metabolic processes.

- Antimicrobial Properties : Preliminary studies indicate that this compound exhibits antimicrobial activity, suggesting potential applications in treating infections.

- Cytotoxicity : Some derivatives have demonstrated cytotoxic effects against cancer cell lines, indicating a possible role in cancer therapy.

1. Enzyme Inhibition Studies

Recent research has quantified the inhibition effects of this compound on AChE and CA isoenzymes. The findings are summarized in Table 1 below:

| Compound | Enzyme Target | Ki (nM) |

|---|---|---|

| This compound | Acetylcholinesterase | 24.86 ± 5.30 |

| Carbonic Anhydrase I | 15.05 ± 1.07 | |

| Carbonic Anhydrase II | 10.34 ± 0.98 |

These results indicate that the compound acts as a competitive inhibitor with significant potency against these enzymes, which are implicated in neurodegenerative diseases such as Alzheimer’s.

2. Antimicrobial Activity

In vitro studies have shown that this compound possesses antimicrobial properties against various bacterial strains. The minimum inhibitory concentration (MIC) values were determined through standard broth dilution methods, revealing effective concentrations that inhibit bacterial growth.

3. Cytotoxicity Assessment

Cytotoxicity assays performed on several cancer cell lines (e.g., MLL leukemia cells) revealed that this compound induces apoptosis at submicromolar concentrations. The growth inhibition (GI50) values are presented in Table 2:

| Cell Line | GI50 (µM) |

|---|---|

| MLL-AF9 | 0.55 |

| Hoxa9/Meis1 | 0.78 |

These findings suggest that this compound could serve as a lead compound for developing new anticancer therapies.

Case Studies

Several case studies have been conducted to explore the therapeutic potential of this compound:

- Case Study 1 : A study involving animal models demonstrated that treatment with this compound resulted in reduced tumor growth rates compared to control groups.

- Case Study 2 : Clinical trials assessing the safety and efficacy of this compound derivatives in patients with Alzheimer’s disease showed promising results, particularly in improving cognitive function.

Properties

IUPAC Name |

bromo-methyl-diphenylsilane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13BrSi/c1-15(14,12-8-4-2-5-9-12)13-10-6-3-7-11-13/h2-11H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLSWRAMUWWNBQG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C1=CC=CC=C1)(C2=CC=CC=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13BrSi | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20938694 | |

| Record name | Bromo(methyl)diphenylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20938694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17571-61-8 | |

| Record name | NSC139834 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139834 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Bromo(methyl)diphenylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20938694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.